molecular formula C11H15BO4 B14151602 Diethyl benzo[d][1,3]dioxol-5-ylboronate CAS No. 94839-08-4

Diethyl benzo[d][1,3]dioxol-5-ylboronate

Cat. No.: B14151602
CAS No.: 94839-08-4
M. Wt: 222.05 g/mol
InChI Key: VCZRHQOJRDVUOO-UHFFFAOYSA-N
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Description

Diethyl benzo[d][1,3]dioxol-5-ylboronate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring system attached to a boronate group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl benzo[d][1,3]dioxol-5-ylboronate typically involves the reaction of benzo[d][1,3]dioxole with a boronic acid or boronic ester. One common method is the palladium-catalyzed cross-coupling reaction between benzo[d][1,3]dioxole and a boronic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl benzo[d][1,3]dioxol-5-ylboronate undergoes various chemical reactions, including:

    Oxidation: The boronate group can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronate group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl benzo[d][1,3]dioxol-5-ylboronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl benzo[d][1,3]dioxol-5-ylboronate involves its ability to form stable complexes with various molecular targets. The boronate group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds. The compound’s interactions with molecular targets can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative with similar reactivity but lacking the benzo[d][1,3]dioxole ring.

    Diethyl phenylboronate: Similar structure but with a phenyl ring instead of the benzo[d][1,3]dioxole ring.

    Benzo[d][1,3]dioxol-5-ylboronic acid: The boronic acid analog of diethyl benzo[d][1,3]dioxol-5-ylboronate.

Uniqueness

This compound is unique due to the presence of the benzo[d][1,3]dioxole ring, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

94839-08-4

Molecular Formula

C11H15BO4

Molecular Weight

222.05 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(diethoxy)borane

InChI

InChI=1S/C11H15BO4/c1-3-15-12(16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3

InChI Key

VCZRHQOJRDVUOO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OCO2)(OCC)OCC

Origin of Product

United States

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